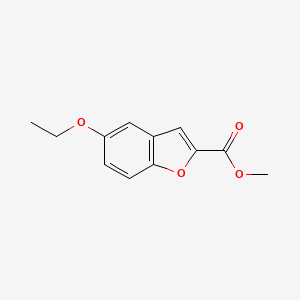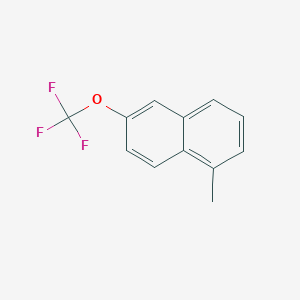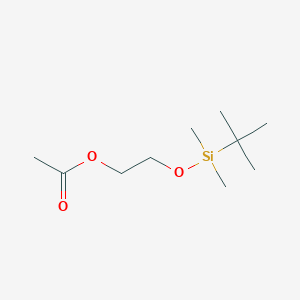
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is an organic compound commonly used in organic synthesis. It is a derivative of ethyl acetate where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often utilized as a protecting group for alcohols in various chemical reactions due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate typically involves the reaction of ethyl acetate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Ethyl acetate+TBDMSCl→2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the TBDMS group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis, facilitating the selective modification of other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drug candidates by protecting sensitive hydroxyl groups during synthesis.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate exerts its effects involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions. This protection is crucial in multi-step syntheses where selective reactions are required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((tert-Butyldimethylsilyl)oxy)ethanol: Similar structure but with an alcohol group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetaldehyde: Contains an aldehyde group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetic acid: Features a carboxylic acid group instead of an acetate.
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is unique due to its combination of the TBDMS protecting group with an acetate ester. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ease of removal under mild conditions further enhances its utility in complex synthetic pathways .
Propriétés
Formule moléculaire |
C10H22O3Si |
|---|---|
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxyethyl acetate |
InChI |
InChI=1S/C10H22O3Si/c1-9(11)12-7-8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 |
Clé InChI |
XEEZLGZJXJUDTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


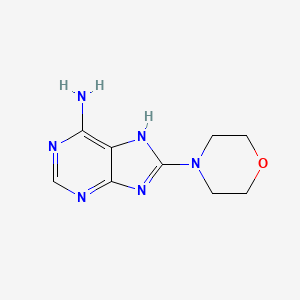


![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
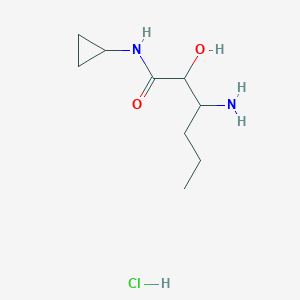
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

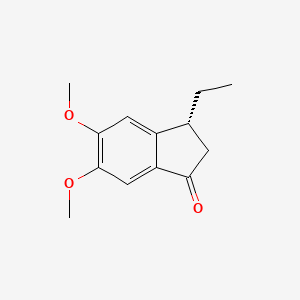
![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)
